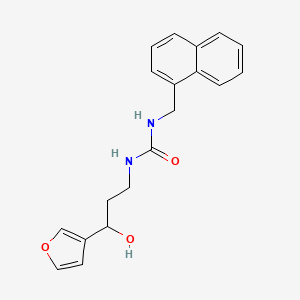
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan and naphthalene-containing ureas often involves multi-step organic reactions, including carbonylation, cyclization, and condensation processes. For instance, the palladium-catalyzed one-pot multi-component reaction of allenols, aryl iodides, alcohols, and carbon monoxide can lead to the synthesis of diversely substituted 2-(furan-3-yl)acetates, which are precursors to naphtho[1,2-b]furan scaffolds (He, Zhang, & Fan, 2015). Similarly, the condensation of 1-hydroxy-2-aminonapnthalene with furoyl chloride in specific mediums affords 2-(fur-2-yl)naphtho[2,1-d]oxazole derivatives, showcasing the flexibility in synthesizing complex urea derivatives (Illenzeer, Aleksandrov, & El’chaninov, 2013).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of urea linkages connecting furan and naphthalene moieties. Structural elucidation techniques such as GC-MS, FTIR, and NMR play a crucial role in confirming the configurations, functional groups, and overall architecture of the synthesized molecules. The presence of furan and naphthalene rings contributes to the molecules' aromaticity, while the urea linkage introduces sites for potential hydrogen bonding and other intermolecular interactions, influencing their chemical reactivity and physical properties (Donlawson, Nweneka, Orie, & Okah, 2020).
Chemical Reactions and Properties
These urea derivatives undergo various chemical reactions, including electrophilic substitution, cyclization, and condensation, reflecting their reactive nature. The furan ring, in particular, is susceptible to electrophilic attack, facilitating the introduction of substituents through nitration, bromination, and sulfonation. The urea functionality allows for further modification and interaction with other chemical species, making these compounds versatile intermediates in organic synthesis (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).
Physical Properties Analysis
The physical properties of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The introduction of hydrophilic or hydrophobic groups can alter solubility and pharmacokinetic properties, as seen in derivatives synthesized for improved aqueous solubility and oral efficacy (Ban, Muraoka, Ioriya, & Ohashi, 2006).
Chemical Properties Analysis
The chemical behavior of these urea derivatives is shaped by the electronic characteristics of the furan and naphthalene rings, as well as the urea linkage. Their chemical stability, reactivity towards different reagents, and the ability to form hydrogen bonds and other non-covalent interactions are critical for their application in organic synthesis and potential pharmacological activities. The specific reactions and transformations they undergo, such as cyclizations and substitutions, highlight the rich chemistry associated with these compounds (Kobayashi, Sasaki, Takeuchi, & Suginome, 1992).
Wissenschaftliche Forschungsanwendungen
Gold-catalyzed Furan/Yne Cyclizations
Gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes bearing a silyloxy or allyloxy group provides a highly efficient access to protected 1-naphthol derivatives. These derivatives can further transform into benzocoumarins, indicating potential applications in synthetic organic chemistry and materials science (Wang et al., 2012).
Polymer Synthesis
A novel urazole containing 3-hydroxynaphthalene group was synthesized and used in polymerization studies to create new soluble poly(urea-urethane)s. These polymers contain heterocyclic and chromophoric moieties, suggesting their use in materials science for applications such as coatings, films, and elastomers (Mallakpour & Rafiee, 2007).
Bioactivity and Antimicrobial Properties
Synthesis and bioactivity studies of a similar compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, showed broad-spectrum activity against several pathogens, excluding Bacillus subtilis. This suggests potential applications in medicinal chemistry for developing novel drug candidates with antimicrobial properties (Donlawson et al., 2020).
Synthesis and Structural Analysis of Azines
Efficient access to asymmetrical azines via a one-pot synthesis, involving compounds with furan and naphthalene moieties, provides insights into the design of molecules with potential optical, electronic, or pharmaceutical applications (Chiter et al., 2020).
Fluorescent Sensing and Imaging
A naphthalene urea derivative was designed as a selective fluorescent and chromogenic sensor for Hg(II), highlighting applications in environmental monitoring and live cell imaging. Such compounds can be used for the detection of heavy metals in various matrices, including water samples and biological systems (Tayade et al., 2014).
Eigenschaften
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(16-9-11-24-13-16)8-10-20-19(23)21-12-15-6-3-5-14-4-1-2-7-17(14)15/h1-7,9,11,13,18,22H,8,10,12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEGNCSOCUQPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

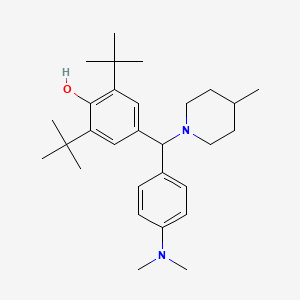
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)
![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)
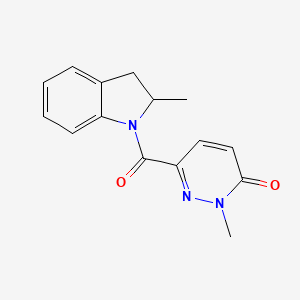
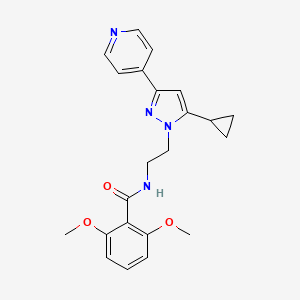
![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)
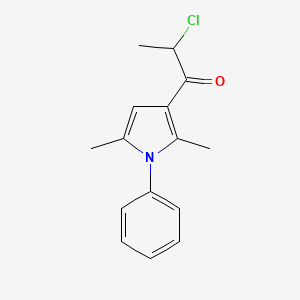

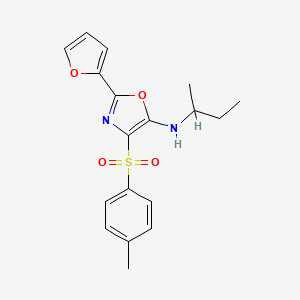
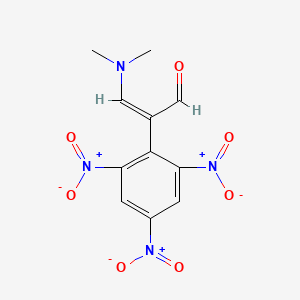
![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)
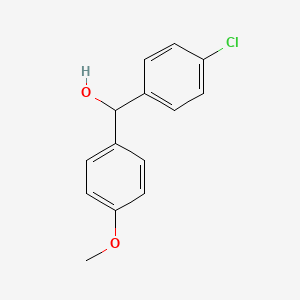
![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)